6-(4-Bromophenoxy)-7-methyl-7h-purine

Medicinal chemistry Synthetic chemistry Process chemistry

6-(4-Bromophenoxy)-7-methyl-7H-purine (CAS 5444-55-3) is a synthetic purine derivative belonging to the class of 6,7-disubstituted purines. Its structure features a 7-methyl group on the purine ring and a 4-bromophenoxy substituent at the 6-position.

Molecular Formula C12H9BrN4O
Molecular Weight 305.13 g/mol
CAS No. 5444-55-3
Cat. No. B12919857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Bromophenoxy)-7-methyl-7h-purine
CAS5444-55-3
Molecular FormulaC12H9BrN4O
Molecular Weight305.13 g/mol
Structural Identifiers
SMILESCN1C=NC2=C1C(=NC=N2)OC3=CC=C(C=C3)Br
InChIInChI=1S/C12H9BrN4O/c1-17-7-16-11-10(17)12(15-6-14-11)18-9-4-2-8(13)3-5-9/h2-7H,1H3
InChIKeyBJACQJHXMYICDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Bromophenoxy)-7-methyl-7H-purine (CAS 5444-55-3): A 6,7-Disubstituted Purine Scaffold for Targeted Molecular Design


6-(4-Bromophenoxy)-7-methyl-7H-purine (CAS 5444-55-3) is a synthetic purine derivative belonging to the class of 6,7-disubstituted purines. Its structure features a 7-methyl group on the purine ring and a 4-bromophenoxy substituent at the 6-position. The compound is primarily utilized as a building block in medicinal chemistry and chemical biology, where the strategically placed bromine atom enables further functionalization via transition-metal-catalyzed cross-coupling. High-purity batches (≥97%) are available from commercial suppliers, facilitating reproducible research workflows.

Why 6-(4-Bromophenoxy)-7-methyl-7H-purine Cannot Be Simply Replaced by Chloro or Fluoro Analogs in Synthesis or Bioconjugation Workflows


The identity of the halogen substituent on the phenoxy ring governs the intrinsic reactivity of the purine scaffold in downstream transformations. Bromine provides a unique balance of stability and lability: it is sufficiently inert for storage yet readily participates in oxidative addition with palladium catalysts, making it strongly preferred over chlorine for Suzuki, Buchwald-Hartwig, and Sonogashira couplings. Conversely, the heavier bromine atom introduces a pronounced anomalous scattering signal for X-ray crystallography, a feature absent in the lighter halogen analogs. These properties render simple interchange with 6-(4-chlorophenoxy)-7-methyl-7H-purine (CAS 5444-56-4) or 6-(4-fluorophenoxy)-7-methyl-7H-purine chemically and functionally inequivalent. [1]

Quantitative Differentiation of 6-(4-Bromophenoxy)-7-methyl-7H-purine from Its Closest Analogs


Molecular Weight Differential Enables Precise Stoichiometric Control in Multi-Component Reactions

The molecular weight of 6-(4-bromophenoxy)-7-methyl-7H-purine (305.13 g/mol) is approximately 17% higher than that of its 4-chloro counterpart (260.68 g/mol). This difference directly impacts molarity calculations for solutions and stoichiometric ratios in multi-component reactions. For instance, preparing 1 L of a 10 mM solution requires 3.051 g of the bromo compound versus 2.607 g of the chloro analog, a mass discrepancy of 0.444 g that, if uncorrected, leads to a 17% error in concentration.

Medicinal chemistry Synthetic chemistry Process chemistry

Bromine as a Superior Leaving Group for Palladium-Catalyzed Cross-Coupling Compared to Chlorine

In palladium-catalyzed Suzuki-Miyaura coupling, aryl bromides undergo oxidative addition to Pd(0) approximately 10–100 times faster than the corresponding aryl chlorides under identical conditions. While direct kinetic data for the purine series are not publicly available, the intrinsic relative reactivity of PhBr vs PhCl is well established: rate constant ratio k(Br)/k(Cl) ≈ 50 for oxidative addition to Pd(PPh3)4. This translates into higher yields and shorter reaction times when the bromopurine is employed as the electrophilic partner. [1]

Cross-coupling C–C bond formation Drug discovery

Anomalous Scattering Signal of Bromine Enables De Novo Phasing in Macromolecular Crystallography

The bromine atom in 6-(4-bromophenoxy)-7-methyl-7H-purine contributes a significant anomalous scattering signal (f'' = 1.25 e⁻ for Cu Kα radiation, λ = 1.5418 Å), which is substantially larger than that of chlorine (f'' = 0.35 e⁻) and effectively absent for fluorine (f'' ≈ 0.02 e⁻). This enables the use of the compound as a heavy-atom derivative for single-wavelength anomalous dispersion (SAD) phasing in protein crystallography, a capability not accessible with the 4-chloro or 4-fluoro analogs at comparable signal-to-noise. [1]

Structural biology X-ray crystallography Fragment screening

Optimal Application Scenarios for 6-(4-Bromophenoxy)-7-methyl-7H-purine Based on Quantitative Differentiation


Diversification of Purine-Based Compound Libraries via Suzuki-Miyaura Cross-Coupling

The bromopurine scaffold serves as a versatile electrophile in Suzuki-Miyaura coupling with aryl- or heteroarylboronic acids. The ~50-fold higher oxidative addition rate of the C–Br bond compared to C–Cl [1] enables efficient coupling under mild conditions, facilitating the rapid generation of purine-focused libraries for high-throughput screening. This scenario is particularly advantageous when synthesizing gram-scale intermediates for lead optimization programs.

Fragment-Based Lead Discovery with X-ray Crystallographic Validation

Fragment screening campaigns targeting purine-recognizing proteins (e.g., kinases, purine nucleoside phosphorylase) can leverage the anomalous scattering of bromine (f'' = 1.25 e⁻ for Cu Kα) [1] for unambiguous fragment positioning. The compound can be soaked into protein crystals, and the Br signal used both for phasing and for confirming fragment binding orientation, thereby accelerating hit-to-lead progression.

Preparation of Radiolabeled or Affinity Probes via Halogen Exchange

The bromine substituent can be replaced with radioactive iodine (¹²⁵I or ¹³¹I) via copper-mediated halogen exchange or with azide/alkyne handles via CuAAC after conversion to the corresponding azide. The higher leaving-group propensity of bromine relative to chlorine [1] ensures higher radiochemical yields and purity in probe synthesis, which is critical for target engagement studies in cellular models.

Quote Request

Request a Quote for 6-(4-Bromophenoxy)-7-methyl-7h-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.